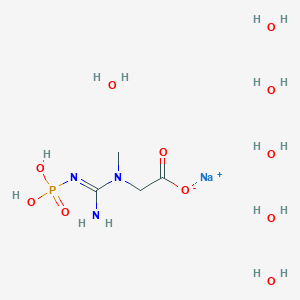

Phosphocreatine sodium salt hexahydrate

Beschreibung

Historical Trajectory of Creatine (B1669601) and Phosphocreatine (B42189) Discovery

The journey to understanding the phosphocreatine system began in the 19th century. In 1832, French chemist Michel Eugène Chevreul first isolated a new organic component from meat extract, which he named "creatine" after the Greek word for flesh, kreas. wikipedia.orgnutricost.comcreatineforhealth.com Nearly a century later, in 1927, the phosphorylated form of creatine was discovered. creatineforhealth.comtennessee.edu This discovery was made independently by two research teams: Grace and Philip Eggleton at the University of Cambridge, and Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School. wikipedia.org They identified "phosphagen," later named phosphocreatine (PCr), as a highly labile phosphate (B84403) compound in muscle. wikipedia.orgresearchgate.netnih.gov Subsequent work by researchers like David Nachmansohn further elucidated the crucial role of phosphocreatine in the cell's energy cycle. wikipedia.org These foundational discoveries paved the way for decades of research into cellular energy metabolism.

| Year | Discovery | Key Researcher(s) |

| 1832 | Isolation of Creatine from meat extract. ubc.cawikipedia.orgcreatineforhealth.com | Michel Eugène Chevreul |

| 1927 | Independent discovery of Phosphocreatine (PCr) in muscle tissue. wikipedia.orgcreatineforhealth.comresearchgate.net | Grace & Philip Eggleton; Cyrus Fiske & Yellapragada Subbarow |

| 1929 | Discovery of Adenosine (B11128) Triphosphate (ATP) . researchgate.netias.ac.in | Karl Lohmann; Cyrus Fiske & Yellapragada Subbarow |

| 1960s | Elucidation of the role of Creatine Kinase (CK) in catalyzing the transfer of a phosphate group from PCr to ADP to form ATP. wikipedia.org | Multiple Researchers |

Evolution of the Creatine-Phosphocreatine Shuttle Theory

Initially, phosphocreatine was considered simply an energy buffer. However, observations in the 1970s led to a more sophisticated model. Studies on ischemic muscle showed that contractile activity ceased when phosphocreatine stores were depleted, even though ATP levels had only fallen by about 20%. nih.govcoventry.ac.uk This suggested that ATP was not homogeneously distributed or rapidly diffusible throughout the cell. einstein.brnih.gov

These findings, combined with the discovery of distinct isoforms of the enzyme creatine kinase (CK) in different cellular compartments, laid the groundwork for the "creatine-phosphocreatine shuttle" theory, formally proposed by Samuel Bessman and others. nih.govannualreviews.orgwikipedia.org The theory posits that the phosphocreatine system acts as an energy transport circuit. redalyc.orgnih.gov

Key tenets of the shuttle theory include:

Mitochondrial ATP Production: In mitochondria, where ATP is generated through oxidative phosphorylation, mitochondrial creatine kinase (Mi-CK) catalyzes the transfer of a high-energy phosphate group from newly synthesized ATP to creatine, forming phosphocreatine and ADP. tennessee.edunih.gov

Diffusion: Phosphocreatine, a smaller and more mobile molecule than ATP, diffuses from the mitochondria through the cytoplasm to sites of high energy consumption, such as the myofibrils for muscle contraction. nih.govresearchgate.netjohnshopkins.edu

Cytosolic ATP Regeneration: At these sites, cytosolic creatine kinase isoforms (e.g., MM-CK in muscle) catalyze the reverse reaction, transferring the phosphate group from phosphocreatine to ADP to rapidly regenerate ATP exactly where it is needed for cellular work. tennessee.edunih.gov

Creatine Recycling: The resulting free creatine then diffuses back to the mitochondria to be re-phosphorylated, completing the shuttle circuit. nih.govwikipedia.org

This model transformed the view of phosphocreatine from a static reserve to a dynamic energy transport system, crucial for maintaining high local ATP/ADP ratios at sites of intense activity. nih.govnih.gov

Role of Phosphocreatine in Cellular Energy Homeostasis

The primary and most well-understood function of the phosphocreatine system is to act as a temporal energy buffer. wikipedia.orgeinstein.brnih.gov In tissues with sudden and large energy requirements, such as contracting muscles, the rate of ATP hydrolysis can momentarily exceed the rate of ATP synthesis by glycolysis and oxidative phosphorylation. numberanalytics.comnih.gov During these initial moments of intense activity (approximately the first 5 to 8 seconds), the phosphocreatine system provides the quickest mechanism for ATP regeneration. wikipedia.org

The reaction, catalyzed by creatine kinase, is as follows: Phosphocreatine + ADP + H⁺ ↔ Creatine + ATP drinkharlo.comyoutube.com

This reversible reaction ensures that ATP levels are maintained, preventing a rapid drop that would impair cellular function. drinkharlo.com By consuming a proton (H⁺) in the forward reaction, the system also contributes to buffering the intracellular pH during periods of high metabolic acid production. tennessee.edu

Phosphocreatine serves several key roles in maintaining energy homeostasis:

Rapid ATP Regeneration: It provides an immediate source of high-energy phosphate to re-synthesize ATP from ADP. udel.edudrugbank.com

Temporal Energy Buffer: It bridges the gap between the onset of high energy demand and the full activation of slower, higher-capacity energy systems like oxidative phosphorylation. wikipedia.orgnih.gov

Spatial Energy Transport: As described by the shuttle theory, it transports energy from the sites of production (mitochondria) to the sites of utilization (e.g., myofibrils, ion pumps). einstein.brnih.gov

Metabolic Regulation: By maintaining a high ATP/ADP ratio, the system helps prevent the accumulation of free ADP, which can inhibit certain enzymes and signal metabolic stress. tennessee.edunih.gov

Significance of Phosphocreatine Sodium Salt Hexahydrate as a Research Compound

In laboratory and research settings, the specific chemical form of a compound is critical for experimental design and reproducibility. This compound is a preferred form of phosphocreatine for a variety of research applications due to its specific physicochemical properties.

The sodium salt form of phosphocreatine generally exhibits higher solubility in aqueous solutions compared to the free acid form, which is a crucial advantage when preparing buffers and solutions for biochemical assays and physiological experiments. sigmaaldrich.com The "hexahydrate" designation indicates that each molecule of phosphocreatine disodium (B8443419) salt is associated with six water molecules in its crystalline structure. This defined hydration state is essential for accurately calculating the molar mass and preparing solutions of precise concentrations, a fundamental requirement for quantitative scientific research. sigmaaldrich.com

Common research applications include:

ATP Regenerating Systems: It is a key component in in vitro ATP regenerating systems, used in biochemical assays to study ATP-dependent enzymes without the depletion of ATP. sigmaaldrich.com

Cellular and Physiological Studies: It is used in experiments to investigate the effects of phosphocreatine on cellular function, such as its role in protecting tissues from ischemic damage or its influence on cellular signaling pathways. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In vivo ³¹P-NMR studies use the phosphocreatine signal to non-invasively measure energy metabolism and mitochondrial function in living tissue, and pure compounds are needed as standards and for related in vitro work. researchgate.net

The stability, solubility, and purity of this compound make it an indispensable tool for researchers exploring the intricate mechanisms of cellular bioenergetics. sigmaaldrich.com

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;2-[methyl-[(E)-N'-phosphonocarbamimidoyl]amino]acetate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N3O5P.Na.6H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;;;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;6*1H2/q;+1;;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXZXCJEYKNCHU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)[O-])C(=NP(=O)(O)O)N.O.O.O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)[O-])/C(=N/P(=O)(O)O)/N.O.O.O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H21N3NaO11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Methodologies for Phosphocreatine and Its Analogues

Established Laboratory Synthesis Routes for Phosphocreatine (B42189)

The generation of phosphocreatine in the laboratory can be accomplished through two primary pathways: enzymatic synthesis, which mimics the biological process, and chemical synthesis, which offers alternative routes but often faces challenges in yield and purity.

Enzymatic synthesis of phosphocreatine leverages the catalytic activity of creatine (B1669601) kinase, the same enzyme that facilitates the reaction in vivo. wikipedia.org This approach is valued for its high specificity. In the cellular environment, creatine kinase isoenzymes are strategically located at sites of energy production (mitochondria) and consumption (cytosol) to manage the energy flow via the phosphocreatine shuttle. nih.govcrearene.com

Laboratory methods often utilize mitochondria isolated from tissues like rabbit heart as a source of the necessary enzymes. nih.gov These strategies are based on the coupled reaction between mitochondrial oxidative phosphorylation and the action of mitochondrial-bound creatine kinase. nih.gov In this system, mitochondria, when supplied with the appropriate substrates, can convert over 90% of inorganic phosphate (B84403) into phosphocreatine. nih.gov The process efficiently regenerates ATP, which then serves as the phosphate donor for the phosphorylation of creatine. nih.govyoutube.comyoutube.com Studies have shown that mitochondria from various sources, including rat heart, skeletal muscle, and liver, can synthesize phosphocreatine when supplied with creatine and catalytic amounts of ATP, with the reaction commencing almost instantaneously. nih.gov

A key advantage of this biosynthetic route is the ability to produce a product with minimal contamination from adenine (B156593) nucleotides, which are used in only small quantities. nih.gov

Chemical synthesis provides an alternative to enzymatic methods, though historical approaches have been marked by significant challenges. Early attempts to phosphorylate creatine directly, for example using phosphorus oxychloride in a strongly basic medium, resulted in low yields of the desired product. google.com Many conventional chemical synthesis methods are characterized by low final product yields, often attributed to the low reactivity of the guanylating agents used. researchgate.netnih.gov

To overcome these limitations, novel synthetic routes have been developed. One such advanced method employs a highly reactive guanylating agent that is protected with a tert-butyloxycarbonyl (t-Boc) group on one of the guanidinic nitrogen atoms and also features a protected phosphate group. researchgate.netnih.gov This agent is conjugated with a secondary amine, and the resulting product is subsequently treated under acidic conditions to yield a phosphocreatine prodrug, which can then be converted to phosphocreatine. nih.gov This modern approach, which combines chemical and enzymatic steps, has been shown to produce phosphocreatine in higher yields and purity compared to older methods, as verified by HPLC and mass spectrometry analysis. researchgate.netnih.gov

| Synthesis Method | Principle | Key Components/Reagents | Reported Outcome |

| Enzymatic Synthesis | Mimics the in vivo process using the enzyme creatine kinase to transfer a phosphate group from ATP to creatine. wikipedia.orgyoutube.comyoutube.com | Creatine Kinase, ATP, Creatine, Isolated Mitochondria. nih.govnih.gov | High specificity and conversion rates (over 90% of inorganic phosphate to phosphocreatine reported in some mitochondrial systems). nih.gov |

| Traditional Chemical Synthesis | Direct phosphorylation of creatine using chemical phosphorylating agents. google.com | Creatine, Phosphorus Oxychloride, Strong Bases. google.com | Historically characterized by low yields and laborious separation processes. researchgate.netgoogle.comnih.gov |

| Novel Chemical Synthesis | Use of a protected, high-reactivity guanylating agent followed by deprotection steps. researchgate.netnih.gov | t-Boc protected guanylating agent, secondary amine, followed by acidic and enzymatic cleavage. nih.gov | Higher yield and purity compared to traditional chemical methods. researchgate.netnih.gov |

Development and Synthesis of Phosphocreatine Analogues and Prodrugs for Mechanistic Investigations

To investigate the complex role of the phosphocreatine system in cellular energy metabolism and to develop potential therapeutic agents, researchers have designed and synthesized a variety of phosphocreatine analogues and prodrugs. google.comgoogle.comnih.gov

The development of phosphocreatine derivatives is driven by the need to overcome the limitations of the parent molecule, particularly its poor membrane permeability. Prodrugs are designed to enhance transport across biological barriers like the intestinal mucosa and the blood-brain barrier. google.com The primary goal is to create membrane-permeable compounds that can deliver phosphocreatine or its analogues into target cells, where they can restore energy homeostasis in ATP-depleted conditions. google.comgoogle.com

Another key principle is the modification of the molecule's bioenergetic properties. For instance, creatine phosphate analog prodrugs have been designed with a higher free energy of hydrolysis or lower affinity for creatine kinase, which could allow them to regenerate ATP under more severe conditions of energy depletion. google.com The synthesis of phosphoester prodrugs is a common strategy to improve characteristics such as water solubility and bioavailability. magtech.com.cn Furthermore, creatine analogues like cyclocreatine (B13531) have been developed to study the role of the creatine kinase system in pathological conditions and to act as potential therapeutic agents by impairing cellular energy generation in tumor cells. nih.gov

The synthesis of phosphocreatine prodrugs and analogues requires specialized chemical methods. A novel synthetic route has been devised that is capable of producing not only phosphocreatine itself but also its prodrugs with improved efficiency. nih.gov This method involves a highly reactive guanylating agent protected with a t-Boc group, which is conjugated with a secondary amine. researchgate.netnih.gov Subsequent cleavage of the protecting groups under acidic conditions yields the phosphocreatine prodrug, such as phosphocreatine ethyl ester. nih.gov This intermediate can then be converted to phosphocreatine via an enzymatic method. nih.gov

The design of phosphoester prodrugs often involves the phosphorylation of hydroxyl-containing drugs. magtech.com.cn The reagents used for this phosphorylation can be classified based on the valence of the central phosphorus atom, including tetracoordinated P(V) compounds and tricoordinated P(III) compounds. magtech.com.cn These advanced synthetic strategies are crucial for creating a diverse library of phosphocreatine derivatives for mechanistic and therapeutic studies. nih.govmagtech.com.cn

| Derivative Type | Example Compound(s) | Structural Modification Rationale | Investigative/Therapeutic Goal |

| Prodrug | Phosphocreatine ethyl ester nih.gov | Esterification of the carboxyl group. | To increase membrane permeability for enhanced cellular uptake. nih.govgoogle.com |

| Analogue | Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) nih.gov | A cyclic structure instead of the linear creatine backbone. | To inhibit the creatine kinase system and impair energy metabolism in cancer cells. nih.gov |

| Analogue | Homocyclocreatine (1-carboxyethyl-2-iminoimidazolidine) nih.gov | An extended carbon chain compared to cyclocreatine. | To act as an anticancer agent by altering the energy status of tumor cells. nih.gov |

| Prodrug | Creatine phosphate analog prodrugs google.com | Modifications to enhance membrane permeability and alter bioenergetic properties. | To restore energy homeostasis in ATP-depleted cells and protect tissues from ischemic stress. google.com |

Advanced Purification Techniques in Synthetic Research

For products of chemical synthesis, recrystallization is a powerful technique for achieving a high degree of purity. google.com This process involves dissolving the crude product in a suitable solvent with heating and then allowing it to crystallize out of the solution upon cooling. The impurities remain dissolved in the resulting "mother liquor," which is then separated from the pure crystals. google.com These purification strategies are essential for obtaining well-characterized compounds for detailed biochemical and physiological investigation.

Analytical Validation and Characterization of Synthesized Phosphocreatine Compounds

The definitive confirmation of the chemical identity and purity of synthesized phosphocreatine sodium salt hexahydrate necessitates a comprehensive analytical approach. A variety of sophisticated instrumental techniques are employed to elucidate the compound's structure and quantify any potential impurities. These methods, when used in combination, provide a robust validation of the synthesis outcome.

A cornerstone of analytical validation is High-Performance Liquid Chromatography (HPLC). Specifically, ion-pair reversed-phase HPLC is a highly effective method for the separation and quantification of phosphocreatine and its related substances, such as creatine and creatinine (B1669602). nih.govnih.gov A typical method involves using a C18 column with a mobile phase containing an ion-pairing agent, like tetrabutylammonium (B224687) hydroxide, and a phosphate buffer, with detection at a low UV wavelength (around 210 nm). nih.govnih.govscirp.org This technique allows for the precise determination of purity by separating the main compound from its precursors and degradation products. nih.gov The method's validity is established by assessing parameters such as linearity, precision, accuracy, and robustness. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation. Both ¹H NMR and ³¹P NMR are critical. ¹H NMR spectroscopy provides information on the proton environments within the molecule, confirming the integrity of the creatine structure. nih.gov ³¹P NMR is particularly powerful as it directly observes the phosphorus atom in the phosphate group, and its chemical shift provides unambiguous evidence of the crucial N-P bond formation, distinguishing phosphocreatine from its precursors. pnas.orgvumc.orgnih.gov

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is another vital tool. It serves to confirm the molecular weight of the synthesized phosphocreatine. nih.govnih.gov Negative ion electrospray ionization is typically used, and the resulting mass-to-charge ratio (m/z) provides a precise molecular weight. nih.gov Tandem mass spectrometry (MS/MS) can further be used to analyze fragmentation patterns, offering deeper structural confirmation by identifying characteristic pieces of the molecule. nih.govmassbank.eu

Fourier-Transform Infrared (FTIR) spectroscopy complements these techniques by identifying the functional groups present in the molecule. The FTIR spectrum of phosphocreatine will show characteristic absorption bands corresponding to the various bonds, such as N-H, C=O (carboxyl), and P-O, providing another layer of structural verification. researchgate.netnih.gov

The table below summarizes the key analytical techniques and their specific roles in the validation of synthesized this compound.

| Analytical Technique | Parameter Measured | Purpose in Validation | Research Findings |

| High-Performance Liquid Chromatography (HPLC) | Retention Time, Peak Area | Identity confirmation, purity assessment, and quantification of related substances. nih.govscirp.org | A stability-indicating ion-pair HPLC method can separate phosphocreatine from impurities like creatine and creatinine with high specificity. nih.govnih.gov Linearity is often achieved over a broad concentration range (e.g., 10 - 7500 µg/ml). scirp.org |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Chemical Shifts, Coupling Constants | Elucidation and confirmation of the proton framework of the creatine moiety. nih.gov | Distinct chemical shifts for the methylene (B1212753) and methyl protons of phosphocreatine are observed, differentiating it from creatine. nih.gov |

| ³¹P Nuclear Magnetic Resonance (³¹P NMR) | Chemical Shift | Unambiguous confirmation of the N-P bond formation and integrity of the phosphate group. pnas.orgvumc.org | Provides a clear signal for the phosphate group in phosphocreatine, which is essential for monitoring its metabolic state in biological studies. pnas.orgnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Mass-to-Charge Ratio (m/z), Fragmentation Patterns | Precise determination of molecular weight and structural confirmation through fragmentation. nih.govnih.gov | Negative ion electrospray ionization successfully identifies the molecular ion of phosphocreatine, confirming its mass. nih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational Frequencies (Wavenumbers) | Identification of key functional groups (e.g., carboxyl, phosphate, amine groups) present in the molecule. researchgate.netnih.gov | Specific peaks in the infrared spectrum serve as markers that can confirm the presence of the creatine structure within a sample. nih.govresearchgate.net |

Molecular and Cellular Mechanisms of Phosphocreatine Action Within Biological Systems

The Creatine (B1669601) Kinase Enzyme System: Isoforms and Catalytic Dynamics

The efficacy of the phosphocreatine (B42189) system is rooted in the diversity and specific deployment of creatine kinase isoenzymes. These enzymes catalyze the reversible transfer of a phosphoryl group from phosphocreatine to adenosine (B11128) diphosphate (B83284) (ADP), regenerating ATP. wikipedia.org This reaction is fundamental to cellular energy homeostasis in tissues with rapid ATP turnover. scbt.com

Compartmentation and Subcellular Localization of Creatine Kinase Isoenzymes

Creatine kinase exists in several distinct isoforms, each with specific tissue distribution and subcellular localization, a phenomenon known as metabolic compartmentation. nih.gov This strategic placement ensures that ATP regeneration occurs precisely where it is needed most. There are two main categories of CK isoenzymes: cytosolic and mitochondrial. wikipedia.org

The cytosolic forms are dimers composed of two subunit types: 'M' for muscle and 'B' for brain. eclinpath.com These subunits combine to form three different isoenzymes:

CK-MM (muscle-type): The predominant isoform in adult skeletal and cardiac muscle. wikipedia.org A significant fraction of CK-MM is not freely soluble in the cytoplasm but is structurally bound to the M-band of myofibrils, where it is functionally coupled to myosin ATPase to provide ATP for muscle contraction. nih.gov

CK-MB (hybrid-type): Expressed in significant amounts in cardiac muscle (25-30%) but at very low levels in skeletal muscle (1%). wikipedia.org

CK-BB (brain-type): The main isoform in the brain and smooth muscle tissues. wikipedia.org It has been found associated with membrane structures like the sarcoplasmic reticulum, where it is coupled to the Ca2+-ATPase pump. nih.gov

The mitochondrial isoforms (MtCK) are located in the mitochondrial intermembrane space. wikipedia.org They exist as two distinct genetic forms:

Sarcomeric MtCK (sMtCK): Found in striated muscle (heart and skeletal muscle). wikipedia.org

Ubiquitous MtCK (uMtCK): Present in tissues like the brain, kidney, and gut. redalyc.org

Mitochondrial CK is often found at the contact sites between the inner and outer mitochondrial membranes, where it forms functionally coupled microcompartments with proteins like the adenine (B156593) nucleotide translocase (ANT) and the voltage-dependent anion channel (porin). researchgate.net This strategic positioning allows for the direct use of newly synthesized mitochondrial ATP to generate phosphocreatine. nih.gov

Table 1: Subcellular Localization and Function of Creatine Kinase Isoenzymes

| Isoenzyme | Subunit Composition | Primary Tissue Location | Subcellular Localization | Associated Function |

|---|---|---|---|---|

| CK-MM | Muscle-Muscle Dimer | Skeletal Muscle, Cardiac Muscle | Cytosol; bound to myofibrillar M-band | ATP regeneration for muscle contraction (myosin ATPase) |

| CK-MB | Muscle-Brain Dimer | Cardiac Muscle | Cytosol | General cytosolic energy buffering |

| CK-BB | Brain-Brain Dimer | Brain, Smooth Muscle | Cytosol; associated with sarcoplasmic reticulum | ATP regeneration for ion pumping (Ca2+-ATPase) |

| sMtCK | Sarcomeric Octamer | Skeletal Muscle, Cardiac Muscle | Mitochondrial Intermembrane Space | Phosphocreatine synthesis from mitochondrial ATP |

| uMtCK | Ubiquitous Octamer | Brain, Kidney, Gut | Mitochondrial Intermembrane Space | Phosphocreatine synthesis from mitochondrial ATP |

Kinetic and Thermodynamic Regulation of Creatine Kinase Reactions

The creatine kinase reaction (PCr + MgADP + H⁺ ↔ Cr + MgATP) is a reversible equilibrium reaction. redalyc.org Its direction is governed by the relative concentrations of substrates and products, in accordance with the law of mass action.

Thermodynamics: The reaction is thermodynamically poised to favor ATP production under cellular conditions where ADP levels rise. The hydrolysis of phosphocreatine releases a significant amount of free energy (−43.1 kJ/mol), which is greater than that required for the synthesis of ATP from ADP (+30.5 kJ/mol), resulting in a net release of energy and a favorable equilibrium for ATP generation. youtube.com The apparent equilibrium constant (K') for the reaction is highly dependent on factors such as pH, temperature, and free magnesium concentration [Mg²⁺]. nih.govnih.gov At pH 7.0, 1.0 mM free Mg²⁺, and an ionic strength of 0.25 M, the K' was found to be 177 at 38°C and 255 at 15°C. nih.gov The standard apparent enthalpy (ΔH'°) for the reaction in the direction of ATP formation is approximately -11.93 kJ/mol, indicating the reaction is exothermic. nih.gov

Kinetics: The rates of the forward (ATP synthesis) and reverse (PCr synthesis) reactions are influenced by substrate concentrations. Under equilibrium conditions at 35°C, the reaction rates catalyzed by 1 unit/ml of CK were measured to be 12.4 µM/s at pH 7 and 10.7 µM/s at pH 8. nih.gov The activation energy for the reaction is approximately 15 kcal/mol at pH 7. nih.gov The reaction is remarkably fast, allowing the phosphocreatine system to respond almost instantaneously to changes in cellular energy demand. For instance, at the onset of intense muscle activity, the concentration of ADP rises, which immediately drives the CK reaction toward ATP synthesis, thus buffering the cellular ATP pool. physiology.org Conversely, during recovery, when mitochondrial ATP synthesis outpaces demand, the high ATP/ADP ratio drives the reaction toward phosphocreatine synthesis, replenishing the energy reserve. youtube.com

Table 2: Selected Thermodynamic and Kinetic Parameters of the Creatine Kinase Reaction

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Apparent Equilibrium Constant (K') | 177 | pH 7.0, 1 mM Mg²⁺, 38°C | nih.gov |

| Standard Apparent Enthalpy (ΔH'°) | -11.93 kJ/mol | (ATP formation) | nih.gov |

| Equilibrium Reaction Rate | 12.4 µM/s | 1 unit/ml CK, pH 7, 35°C | nih.gov |

| Activation Energy (Ea) | 15 ± 2 kcal/mol | pH 7 | nih.gov |

Functional Coupling of Creatine Kinase with ATP-Generating and Consuming Systems

A key principle of the phosphocreatine system is the "functional coupling" of CK isoenzymes to sites of ATP production and consumption. nih.gov This coupling creates microcompartments where the local concentrations of adenine nucleotides can be managed independently of the bulk cytosolic pool, ensuring high efficiency. nih.gov

At sites of ATP generation, mitochondrial CK (MtCK) is tightly coupled to oxidative phosphorylation. nih.gov It gains preferential access to newly synthesized ATP exported from the mitochondrial matrix by the adenine nucleotide translocase (ANT). dntb.gov.ua MtCK uses this ATP to phosphorylate creatine, producing phosphocreatine, which is then exported to the cytosol. researchgate.net This process keeps the local ADP concentration high within the intermembrane space, which in turn stimulates the respiratory chain and ATP synthesis. nih.gov

At sites of ATP consumption, cytosolic CK isoenzymes are strategically positioned to regenerate ATP locally. wikipedia.org

Myofibrillar CK-MM is coupled to the acto-myosin ATPase in muscle fibers. When ATP is hydrolyzed to power contraction, the resulting ADP is immediately rephosphorylated to ATP by CK-MM using the phosphocreatine pool. nih.gov

Sarcoplasmic Reticulum CK-BB is coupled to the Ca²⁺-ATPase. It provides the ATP needed to pump calcium ions back into the sarcoplasmic reticulum, which is essential for muscle relaxation. nih.gov

This tight coupling ensures that ATP is regenerated in situ, maintaining a high local ATP/ADP ratio, which is critical for the thermodynamic efficiency of ATPases. nih.gov

Phosphocreatine as a Temporal and Spatial Energy Buffer

Phosphocreatine's role extends beyond simple energy storage; it functions as both a temporal and a spatial energy buffer, critical for cellular viability and function. nih.govplos.org

Regulation of Adenosine Triphosphate (ATP) Homeostasis

Phosphocreatine acts as a temporal energy buffer by maintaining ATP concentrations during periods of high or sudden energy demand. plos.org In muscle cells at rest, the concentration of phosphocreatine is several times higher than that of ATP. When the rate of ATP hydrolysis exceeds the rate of ATP synthesis from oxidative phosphorylation or glycolysis, the large phosphocreatine reservoir is used by creatine kinase to rapidly regenerate ATP from ADP. eclinpath.com This buffering action prevents a significant drop in cellular ATP levels and, perhaps more importantly, prevents a large increase in ADP levels. nih.gov By keeping the ATP/ADP ratio high, the CK system ensures that the free energy of ATP hydrolysis (ΔGATP) remains high, which is necessary to power cellular processes efficiently. redalyc.org

Intracellular Energy Transport via the Phosphocreatine Shuttle

In addition to its role as a temporal buffer, the phosphocreatine system facilitates the transport of high-energy phosphate (B84403) from sites of production to sites of utilization, a concept known as the phosphocreatine shuttle or circuit. wikipedia.orgnih.gov In large, polarized cells like muscle fibers, the simple diffusion of ATP and ADP between mitochondria and myofibrils is too slow to meet energy demands. nih.gov

The shuttle operates as follows:

In the mitochondrial intermembrane space, MtCK uses newly synthesized ATP to produce phosphocreatine and ADP. wikipedia.org

Phosphocreatine, being a smaller and more mobile molecule than ATP, diffuses through the cytosol to sites of high energy demand. nih.gov

At these sites (e.g., the myofibrils), bound cytosolic CK uses the phosphocreatine to regenerate ATP from ADP. wikipedia.org

The creatine produced in this reaction then diffuses back to the mitochondria to be re-phosphorylated, completing the circuit. nih.gov

This shuttle system effectively connects ATP production with ATP consumption, overcoming the diffusion limitations of adenine nucleotides and ensuring that energy is delivered efficiently throughout the cell. nih.govnih.gov

Interaction of Phosphocreatine with Mitochondrial Bioenergetics

Phosphocreatine (PCr) is centrally involved in the management of cellular energy, acting as a crucial link between ATP production in the mitochondria and its utilization in the cytoplasm. This is facilitated by the phosphocreatine shuttle system, which ensures efficient energy transfer and regulation of mitochondrial respiration.

Role of Mitochondrial Creatine Kinase in Oxidative Phosphorylation

Mitochondrial creatine kinase (mi-CK) is strategically located in the mitochondrial intermembrane space, where it plays a pivotal role in cellular bioenergetics. ahajournals.org This enzyme catalyzes the transfer of a phosphate group from ATP, newly synthesized by oxidative phosphorylation, to creatine (Cr), forming phosphocreatine and ADP. wikipedia.orgresearchgate.net This reaction is fundamental to the "phosphocreatine shuttle" or "circuit". wikipedia.orgresearchgate.net

The process serves two primary functions. Firstly, it captures the high-energy phosphate from mitochondrial ATP, converting it into the more stable and diffusible PCr molecule, which is then transported to sites of high energy demand in the cytosol. wikipedia.org Secondly, the local regeneration of ADP within the mitochondrial intermembrane space is a potent stimulator of oxidative phosphorylation. ahajournals.orgnih.gov By maintaining a high local concentration of ADP, mi-CK ensures that the rate of mitochondrial ATP synthesis is tightly coupled to the rate of PCr production, effectively matching energy generation with cellular needs. nih.govresearchgate.net This functional coupling between mi-CK and the adenine nucleotide translocase on the inner mitochondrial membrane ensures the efficient export of energy in the form of PCr. mdpi.com

Phosphocreatine Flux and Respiration Control

The flux of phosphocreatine and the ratio of phosphocreatine to free creatine (PCr/Cr) are key regulators of mitochondrial respiration. nih.govresearchgate.net This ratio acts as a sensitive indicator of the cell's energetic state. At rest, a high PCr/Cr ratio signifies a low energy demand. Under these conditions, the presence of PCr decreases the sensitivity of mitochondrial respiration to ADP, thereby preventing excessive ATP production. nih.gov

Conversely, during periods of high energy demand, such as intense muscle exercise, the hydrolysis of PCr to regenerate ATP in the cytosol leads to a decrease in the PCr/Cr ratio. nih.gov This shift increases the sensitivity of mitochondria to ADP, effectively stimulating a higher rate of oxidative phosphorylation to meet the increased energy demand. nih.gov Creatine, transported back into the mitochondria, serves as a substrate for mi-CK and further stimulates respiration by promoting local ADP regeneration. nih.govresearchgate.net Therefore, the dynamic interplay between PCr and Cr concentrations directly controls the rate of mitochondrial ATP production. nih.gov

Experimental data from studies on permeabilized human muscle fibers demonstrates this regulatory role.

| Condition | PCr/Cr Ratio | Effect on Mitochondrial Respiration Sensitivity to ADP | Resulting Respiration Rate |

|---|---|---|---|

| Rest / Low-Intensity Exercise | High | Decreased | Lower |

| High-Intensity Exercise | Low (e.g., 0.1) | Increased | Increased approximately twofold nih.gov |

Proposed Non-Energetic Functions and Signaling Roles of Phosphocreatine

Beyond its well-established role in cellular energetics, phosphocreatine is increasingly recognized for its non-energetic functions, including direct interactions with cellular membranes and modulation of signaling pathways that influence cell survival and function. nih.gov

Membrane Stabilization and Electrostatic Interactions

This stabilizing effect has been demonstrated to protect membranes from a variety of stressors. For instance, PCr can shield lipid membranes from permeabilization and protect red blood cells from lysis induced by oxidative drugs, hypoosmotic stress, or detergents. nih.govresearchgate.net This suggests that by altering membrane structure, PCr can enhance the integrity of cellular membranes, a protective function that is independent of its role in energy metabolism. nih.govresearchgate.net

| Stress Inducer | Model System | Observed Protective Effect of Phosphocreatine | Reference |

|---|---|---|---|

| Doxorubicin (oxidative drug) | Red Blood Cells | Protection against hemolysis | nih.gov |

| Hypoosmotic Stress | Red Blood Cells | Protection against lysis | nih.gov |

| Saponin (mild detergent) | Red Blood Cells | Protection against lysis | nih.gov |

| Melittin (membrane-active peptide) | Liposomes | Protection against permeabilization | maastrichtuniversity.nl |

Modulation of Cellular Signaling Pathways

Studies have indicated that PCr can promote cell survival by activating pathways such as PI3K/Akt/eNOS and inhibiting Ang II-induced NF-κB activation. nih.gov It also appears to combat oxidative stress through the activation of the PI3K/Akt/GSK3b and PI3K/AKT-PGC1α signaling pathways. nih.govtandfonline.com Furthermore, there is evidence that PCr improves mitochondrial function and exerts anti-apoptotic effects by modulating the JAK2/STAT3 signaling pathway, particularly under conditions of hyperglycemia-induced oxidative stress. nih.gov By influencing these signaling cascades, phosphocreatine can help maintain cellular homeostasis and protect cells from pathological insults. nih.govnih.gov

Advanced Analytical and Spectroscopic Methodologies for Phosphocreatine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for In Vivo and Ex Vivo Phosphocreatine (B42189) Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier non-invasive tool for studying phosphocreatine metabolism. It provides the unique ability to measure metabolite concentrations and reaction kinetics directly within intact tissues. amegroups.org

Phosphorus-31 Magnetic Resonance Spectroscopy (³¹P-MRS) is a powerful, non-invasive technique used to assess the metabolic state of tissues by quantifying key phosphorus-containing compounds. amegroups.orgamegroups.cn Given that the ³¹P nucleus has a natural abundance of 100%, it is relatively straightforward to detect compared to other nuclei. amegroups.cn A typical ³¹P-MRS spectrum of biological tissue displays distinct peaks corresponding to phosphocreatine (PCr), inorganic phosphate (B84403) (Pi), and the three phosphate groups (α, β, γ) of adenosine (B11128) triphosphate (ATP). rotman-baycrest.on.caresearchgate.net Signals from phosphomonoesters (PME) and phosphodiesters (PDE), which provide information on cell membrane metabolism, can also be resolved. rotman-baycrest.on.canih.gov

This technique allows for the direct observation of high-energy phosphate metabolism. rotman-baycrest.on.ca For instance, in tissues with high and fluctuating energy demands like muscle and brain, phosphocreatine acts as an energy reservoir to maintain ATP levels. amegroups.org During periods of high metabolic stress, such as intense exercise or ischemia, the PCr level decreases while the Pi level increases, with the ATP level remaining relatively constant initially. amegroups.orgresearchgate.net The rate of PCr recovery following such a perturbation is considered an indicator of mitochondrial oxidative capacity. amegroups.org

Research applications of ³¹P-MRS are extensive:

Muscle Metabolism: Studies in human calf muscle have used ³¹P-MRS to determine resting concentrations of metabolites, with values reported around 33 mM for PCr, 4.5 mM for Pi, and 8.2 mM for ATP. nih.gov Dynamic ³¹P-MRS can track the kinetics of PCr depletion and replenishment during exercise and recovery protocols to assess mitochondrial function. amegroups.cnnih.gov

Brain Metabolism: In neurological research, ³¹P-MRS has been used to investigate energy metabolism in conditions like migraine with aura, where studies have revealed low phosphocreatine content in the brain of affected individuals during interictal periods. neurology.org It is also applied in studying brain tumors like glioblastoma to analyze energy metabolite ratios such as PCr/ATP and PCr/Pi. nih.gov

Cardiac Energetics: The technique is used to measure the rate of ATP synthesis through the creatine (B1669601) kinase reaction (CK flux) in the heart, providing prognostic information in conditions like heart failure. nih.gov

To enhance the speed of data acquisition, a method known as ³¹P magnetic resonance spectroscopic fingerprinting (³¹P-MRSF) has been developed for the rapid quantification of the creatine kinase reaction rate. researchgate.net

While ³¹P-MRS measures the pools of phosphorus-containing metabolites, Carbon-13 (¹³C) NMR spectroscopy, particularly when used with ¹³C-labeled substrates, is a powerful method for tracing the flow of carbon atoms through metabolic pathways, a process known as metabolic flux analysis. nih.gov

To study the dynamics of the creatine-phosphocreatine pathway, researchers can administer creatine that has been isotopically labeled with ¹³C. nih.gov By monitoring the incorporation and turnover of the ¹³C label in both the creatine and phosphocreatine pools over time, ¹³C-MRS allows for the non-invasive assessment of their dynamics. nih.gov

A key study demonstrated the feasibility of this approach in human skeletal muscle. nih.gov After oral administration of ¹³C-labeled creatine, ¹³C MR spectra of the lower leg were acquired. The study observed a significant increase in the signal intensities from both ¹³C-labeled phosphocreatine and creatine, and their slow decrease after supplementation reflected the daily turnover rate. nih.gov Furthermore, during leg exercise, reversible changes in the ¹³C signals of phosphocreatine and creatine were observed, directly visualizing the flux through the creatine kinase reaction. nih.gov This methodology provides a unique window into the kinetics of the creatine-phosphocreatine shuttle in vivo.

Chromatographic and Mass Spectrometry-Based Techniques

Chromatographic methods, especially when coupled with mass spectrometry, offer high sensitivity and specificity for the quantitative analysis of phosphocreatine and related metabolites in biological samples. These techniques are typically used for ex vivo analysis of tissue extracts or biological fluids.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying phosphocreatine from complex biological matrices. nih.gov Various HPLC methods have been developed, often employing reversed-phase or ion-pairing chromatography. nih.govmadbarn.com

Reversed-Phase HPLC: This is a common approach where a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. It has been successfully applied to determine phosphocreatine, creatine, and adenine (B156593) nucleotides in myocardial tissue, achieving separation in under five minutes. nih.gov

Ion-Pair HPLC: This method is particularly useful for separating highly polar and ionic compounds like phosphocreatine. It involves adding an ion-pairing reagent (e.g., tetrabutyl ammonium (B1175870) hydrogen sulphate) to the mobile phase, which forms a neutral ion pair with the analyte, allowing it to be retained on a reversed-phase column. madbarn.comscirp.org This technique has been validated for the simultaneous determination of phosphocreatine, creatine, and ATP in rabbit plasma and red blood cells. scirp.org

Detection is commonly achieved using an ultraviolet (UV) detector, typically at a wavelength of around 210 nm. nih.gov The robustness and reproducibility of HPLC methods make them suitable for the routine analysis of large numbers of samples. madbarn.comnih.gov

| Parameter | Description |

|---|---|

| Chromatographic System | Agilent 1100 HPLC with UV-detector |

| Column | Kromasil C18 |

| Mobile Phase | Gradient elution with Buffer A (0.2% KH₂PO₄ + 0.08% tetrabutyl ammonium hydrogen sulphate, pH 3.0), Buffer B (Buffer A adjusted to pH 7.5), and Methanol |

| Detection | UV detection |

| Linear Range (Plasma) | 10 - 7500 µg/ml for Phosphocreatine |

| Precision (RSD) | <10% |

| Accuracy | 97% - 107% |

Combining liquid chromatography with mass spectrometry (LC-MS or LC-MS/MS) provides unparalleled sensitivity and specificity for the analysis of phosphocreatine. mtoz-biolabs.comnih.gov This hyphenated technique is central to the field of targeted metabolomics, which focuses on measuring a predefined group of metabolites. nih.gov

In LC-MS analysis, the HPLC system separates the components of a sample, which are then ionized and introduced into the mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for precise identification and quantification. mtoz-biolabs.com Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting a selected parent ion and analyzing its characteristic fragment ions, a process known as selective reaction monitoring (SRM). nih.gov

LC-MS/MS methods have been developed and validated for the simultaneous determination of phosphocreatine, creatine, and numerous nucleotides in various tissues, such as the rat heart. nih.gov These methods demonstrate excellent linearity and accuracy. nih.govnih.gov Different chromatographic approaches can be used, including reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC), to achieve optimal separation depending on the specific metabolites of interest. nih.govnih.govbiorxiv.org

| Parameter | Result |

|---|---|

| Linearity (r) | >0.99 |

| Accuracy | 80.7% - 120.6% |

| Precision (RSD) | <15.6% |

| Extraction | Pre-cooled methanol/water (1:1, v/v) |

| Column | Hypersil Gold AQ C18 |

| Detection Mode | Negative ion electrospray ionization in selective reaction monitoring (SRM) mode |

Enzymatic Assays for Phosphocreatine and Related Metabolites

Enzymatic assays provide a functional approach to quantify phosphocreatine and the activity of related enzymes like creatine kinase (CK). sigmaaldrich.comsigmaaldrich.com These assays are typically performed in vitro on sample extracts and rely on the high specificity of enzymes to catalyze reactions. The general principle involves a series of coupled enzyme reactions where the product of the final reaction is easily measurable, often by spectrophotometry or luminometry. sigmaaldrich.comnih.govbiocompare.com

To measure phosphocreatine, a common method involves the following coupled reactions:

Creatine Kinase (CK): Phosphocreatine reacts with exogenous ADP in the presence of CK to produce creatine and ATP. sigmaaldrich.comcreative-enzymes.com

Hexokinase (HK): The newly generated ATP is used to phosphorylate glucose to glucose-6-phosphate. sigmaaldrich.comsigmaaldrich.com

Glucose-6-Phosphate Dehydrogenase (G6PDH): Glucose-6-phosphate is then oxidized by G6PDH, which concurrently reduces NADP⁺ to NADPH. sigmaaldrich.comsigmaaldrich.com

The increase in NADPH concentration is directly proportional to the initial amount of phosphocreatine in the sample and can be measured by the increase in absorbance at 340 nm. sigmaaldrich.comraybiotech.com

An alternative detection method uses luminometry. nih.gov In this approach, the ATP generated from the creatine kinase reaction is quantified using the firefly luciferase enzyme, which produces light in an ATP-dependent reaction. nih.gov

These assays can also be configured to measure the activity of creatine kinase itself by providing an excess of phosphocreatine and ADP and measuring the rate of ATP (and subsequently NADPH or light) production over time. sigmaaldrich.comabcam.com

| Assay Type | Principle | Final Detection | Reference |

|---|---|---|---|

| Spectrophotometric | Coupled enzyme reaction (CK, HK, G6PDH) leading to the production of NADPH. | Absorbance measurement at 340 nm. | sigmaaldrich.comsigmaaldrich.comraybiotech.com |

| Colorimetric | Coupled enzyme reaction leading to a colored product. | Absorbance measurement at 450 nm. | abcam.com |

| Luminometric | Coupled enzyme reaction (CK) leading to the production of ATP, which is then measured. | Light production via firefly luciferase. | nih.gov |

Luminometric and Spectrophotometric Detection Principles

Luminometric and spectrophotometric assays are mainstays in phosphocreatine research due to their sensitivity and adaptability. These methods typically rely on indirect measurement of phosphocreatine by quantifying one of the products of the creatine kinase reaction.

Luminometric assays for phosphocreatine are noted for their high sensitivity. nih.gov The core principle involves the enzymatic conversion of phosphocreatine and adenosine diphosphate (B83284) (ADP) into creatine and adenosine triphosphate (ATP) by creatine kinase. The newly formed ATP is then used as a substrate in the firefly luciferase reaction, which produces light in direct proportion to the ATP concentration. nih.govnih.gov This emitted light is then measured by a luminometer. A key advantage of this method is its ability to measure minute quantities of phosphocreatine, requiring as little as 0.5 micrograms of dry tissue. nih.gov The assay is highly specific, and to measure phosphocreatine accurately, any endogenous ATP in the sample is typically destroyed before initiating the creatine kinase reaction. nih.gov These assays demonstrate excellent precision, with coefficients of variation reported to be less than 4%. nih.gov

Spectrophotometric methods also play a role, often as part of a coupled enzyme system where the final product of a reaction chain absorbs light at a specific wavelength. While direct spectrophotometric measurement of phosphocreatine is not common, it is integral to the kinetic studies described in the following section.

Coupled Enzyme Systems for Kinetic Studies

Coupled enzyme systems are elegantly designed assays used to determine the kinetic properties of enzymes like creatine kinase. nih.gov In this approach, the product of the primary reaction (the creatine kinase reaction) serves as the substrate for a second, "coupling" enzyme. This second enzyme, in turn, catalyzes a reaction that leads to a change in absorbance, which can be monitored over time with a spectrophotometer. psu.edu

A classic example for studying the forward creatine kinase reaction (ATP + Creatine → Phosphocreatine + ADP) involves coupling the production of ADP to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions.

Primary Reaction (CK): ATP + Creatine → Phosphocreatine + ADP

Coupling Reaction 1 (PK): ADP + Phosphoenolpyruvate → ATP + Pyruvate

Coupling Reaction 2 (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

In this system, the rate of ADP production by creatine kinase is measured by the corresponding rate of NADH oxidation to NAD⁺, which is observed as a decrease in absorbance at 340 nm.

For the reverse reaction (Phosphocreatine + ADP → Creatine + ATP), a common coupled system uses hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH). nih.govpsu.edu

Primary Reaction (CK): Phosphocreatine + ADP → Creatine + ATP

Coupling Reaction 1 (HK): ATP + Glucose → ADP + Glucose-6-Phosphate

Coupling Reaction 2 (G6PDH): Glucose-6-Phosphate + NADP⁺ → 6-Phosphoglucono-δ-lactone + NADPH + H⁺

Here, the rate of ATP production is stoichiometrically linked to the production of NADPH, which causes an increase in absorbance at 340 nm. For these assays to be valid, the coupling enzymes must be present in sufficient excess to ensure that the primary reaction catalyzed by creatine kinase is the rate-limiting step of the entire process. psu.edu

Table 1: Comparison of Detection Principles for Phosphocreatine Analysis

| Feature | Luminometric Assay | Coupled Enzyme Assay (Spectrophotometric) |

| Principle | Measures light from luciferase reaction fueled by ATP generated from PCr. nih.govnih.gov | Measures change in absorbance (e.g., NADH/NADPH) from a secondary reaction linked to ATP/ADP production. psu.edu |

| Primary Analyte | Endpoint concentration of Phosphocreatine. nih.gov | Kinetic rate of Creatine Kinase activity. nih.gov |

| Detection Method | Luminometry. nih.gov | Spectrophotometry (UV/Vis Absorbance). psu.edu |

| Key Enzymes | Creatine Kinase, Firefly Luciferase. nih.govnih.gov | Creatine Kinase, Hexokinase, G6PDH (or PK, LDH). nih.govpsu.edu |

| Sensitivity | Very high; suitable for single-fiber analysis. nih.gov | High, but generally less sensitive than luminometry. |

| Application | Quantifying static levels of Phosphocreatine. nih.gov | Studying enzyme kinetics and reaction dynamics. nih.gov |

Novel Biosensor Development for Phosphocreatine Detection

Recent research has focused on developing novel biosensors for the rapid, sensitive, and selective detection of phosphocreatine or its associated enzyme, creatine kinase. These devices offer potential for point-of-care applications and real-time monitoring. nih.govgatech.edu

An innovative approach involves the creation of electrochemical biosensors where the substrate, phosphocreatine, is immobilized directly onto the surface of an electrode. nih.gov In one such design, phosphocreatine was immobilized on a gold screen-printed electrode. nih.gov The principle of detection is based on the enzymatic consumption of the immobilized phosphocreatine by creatine kinase-MB (CK-MB) in the sample. Since phosphocreatine is an electroactive species, its consumption by the enzyme alters the electrical response of the sensor, which can be measured using techniques like square wave voltammetry. nih.gov This type of mediator-free biosensor demonstrated good selectivity and achieved a limit of detection of 0.11 µg/mL for CK-MB. nih.gov

Another promising area is the development of optical biosensors using Surface Plasmon Resonance (SPR). One study reported a new SPR-based biosensor for CK-MB detection that utilized gold nanoparticles functionalized with phosphocreatine. iaea.orgresearchgate.net The interaction between CK-MB in a sample and the phosphocreatine on the sensor surface causes a measurable change in the refractive index, which is detected by the SPR system. iaea.org This platform demonstrated high sensitivity, with a limit of detection for CK-MB as low as 0.209 ng/mL. iaea.org The use of nanomaterials in these sensors significantly enhances the signal and improves detection accuracy. iaea.orgresearchgate.net

Furthermore, cell-free expression (CFE) systems are being explored to create low-cost, portable biosensors. gatech.edu These systems can be designed to produce a colorimetric or fluorescent signal in response to the presence of a target molecule. While primarily developed for creatine and creatinine (B1669602), the underlying technology, which involves engineering enzymatic pathways and reporter proteins, could be adapted for phosphocreatine detection, representing a future direction in accessible diagnostic tools. gatech.edumdpi.com

Table 2: Characteristics of Novel Biosensors for Creatine Kinase Detection (via Phosphocreatine Interaction)

| Biosensor Type | Principle | Key Components | Limit of Detection (CK-MB) | Reference |

| Electrochemical | Measures change in electrical signal as immobilized phosphocreatine is consumed by CK-MB. | Gold screen-printed electrode, immobilized Phosphocreatine. | 0.11 µg/mL | nih.gov |

| Surface Plasmon Resonance (SPR) | Detects change in refractive index upon CK-MB binding to a phosphocreatine-functionalized surface. | Gold nanoparticles, Cysteamine, immobilized Phosphocreatine. | 0.209 ng/mL | iaea.org |

Theoretical and Computational Modeling of Phosphocreatine Dynamics and Bioenergetic Networks

Mathematical Models of the Creatine (B1669601) Kinase System and Energy Flux

Mathematical modeling has been crucial for understanding the dual role of the creatine kinase (CK) system: as a temporal energy buffer and as a spatial energy shuttle. nih.gov The "phosphocreatine shuttle" hypothesis posits that the CK system, through its various isoenzymes, facilitates the transport of high-energy phosphate (B84403) from mitochondria to sites of ATP utilization, such as myofibrils. nih.govcellml.orgwikipedia.org Models have been developed to quantify the relative importance of these functions and to analyze energy fluxes within the cell. nih.govnih.gov

To capture the spatial organization of energy metabolism, researchers employ compartmental models. These models divide the cell into distinct compartments, such as the mitochondria, the cytosol, and the mitochondrial intermembrane space, to simulate the flow of metabolites between them. cellml.orgnih.gov

Mitochondrial and Cytosolic Compartments: A common approach involves a two-compartment model representing the cytosol and the mitochondrial intermembrane space, separated by a partially permeable membrane. cellml.org This setup allows for the modeling of diffusional fluxes of key metabolites like ATP, ADP, creatine, and phosphocreatine (B42189). cellml.org

Energy Transfer and Buffering: Within these models, the mitochondrial CK isoenzyme (MtCK) is responsible for producing phosphocreatine from ATP generated by oxidative phosphorylation. cellml.org This PCr then moves to the cytosol, where cytosolic CK isoforms regenerate ATP at locations of high energy demand. cellml.org Mathematical models have been used to analyze the dynamic response of this system to changes in workload. cellml.org For instance, one study using a computational model of the CK system in the heart predicted that the system acts as a high-capacity temporal energy buffer, maintaining ATP homeostasis and minimizing oscillations in mitochondrial metabolism during the cardiac cycle. nih.gov

Model Validation: These models are often validated against experimental data, such as ³¹P-NMR studies of isolated hearts, including those from transgenic mice lacking creatine kinase isoenzymes. nih.govnih.gov This allows for the refinement of model parameters and a deeper understanding of the consequences of enzyme deficiencies on energy metabolism. nih.gov

A key aspect of these models is the concept of functional coupling, where CK isoenzymes are strategically located near ATP-producing and ATP-consuming processes, creating microcompartments that facilitate efficient energy transfer without the need for metabolites to diffuse through the bulk cytosol. publicationslist.org

Reaction-diffusion models specifically address the spatial transport of phosphocreatine and other energy metabolites. These models combine the chemical kinetics of the creatine kinase reaction with the physical process of diffusion. The transport of high-energy phosphates is viewed as a form of facilitated diffusion, where the reversible CK reaction enhances the total flux of energy by utilizing PCr as the primary transport molecule. physiology.org This is due to the relatively high concentration and mobility of PCr compared to ATP. physiology.org

Research using localized phosphorus magnetic resonance spectroscopy has provided crucial data for these models by measuring the diffusion coefficient of phosphocreatine (DPCr) in human muscle in vivo. nih.govjohnshopkins.edunih.gov

Anisotropic and Restricted Diffusion: These studies revealed that the diffusion of PCr is anisotropic, meaning it is significantly faster along the direction of muscle fibers than across them. nih.govjohnshopkins.edunih.gov Furthermore, diffusion appears to be restricted, with a characteristic pathlength comparable to the radius of a muscle fiber. nih.govjohnshopkins.edunih.gov

Implications for the PCr Shuttle: The measured diffusion coefficient for PCr is sufficiently high to support its role in the energy shuttle. nih.govjohnshopkins.edunih.gov The calculated diffusion distance of PCr during its half-life in the CK reaction is significantly greater than the average distance between mitochondria and myofibrils, suggesting that simple diffusion is not a limiting factor for energy transport in healthy, resting muscle cells. nih.govjohnshopkins.edunih.gov

| Parameter | Value | Significance |

|---|---|---|

| Unbounded Diffusion Coefficient (DPCr) | ~0.69 × 10-3 mm²/s | Represents the intrinsic mobility of PCr in the cellular environment. nih.govjohnshopkins.edunih.gov |

| Restricted Diffusion Pathlength | ~28 µm | Comparable to the muscle fiber radius, indicating physical barriers restrict movement. nih.govjohnshopkins.edunih.gov |

| Expected Diffusion Distance (during CK reaction half-life) | ~66 µm | Much larger than the distance between mitochondria and myofibrils, supporting the feasibility of the PCr shuttle. nih.govjohnshopkins.edunih.gov |

Systems Biology Approaches to Creatine Metabolism Network Analysis

Systems biology offers a holistic perspective by studying the interconnected network of components involved in creatine metabolism. researchgate.net This interdisciplinary approach integrates data from various "-omics" technologies with dynamic modeling to understand the phenomenon as a whole. researchgate.net The creatine kinase system is viewed as a central hub in a complex and dynamic network that includes glycolysis, mitochondrial respiration, and various ATPases. researchgate.net

To build a comprehensive picture of metabolic regulation, systems biology relies on the integration of different types of high-throughput data, including transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite concentrations). researchgate.netplos.org This multi-omics approach allows researchers to move beyond studying individual components to analyzing the entire regulatory landscape. researchgate.netplos.org

Computational pipelines, such as the INTEGRATE (Model-based multi-omics data INTEGRAtion to characterize mulTi-level mEtabolic regulation) framework, have been developed to merge these heterogeneous datasets. researchgate.netplos.orgnih.gov Such pipelines use a metabolic model as a scaffold to:

Compute differential reaction expression from transcriptomics data. researchgate.netplos.org

Use constraint-based modeling to predict how changes in gene expression translate into changes in metabolic fluxes. researchgate.netplos.org

Incorporate metabolomics data to predict how substrate availability affects metabolic fluxes. researchgate.netplos.org

By comparing these predictions, researchers can distinguish between metabolic control that occurs at the level of gene expression versus direct regulation by metabolite interactions with enzymes. researchgate.netplos.org This integrated approach is crucial for understanding how the creatine metabolism network adapts to different physiological and pathological states. researchgate.netnih.gov

A key application of systems biology models is the ability to perform in silico (computational) simulations to predict the effects of metabolic perturbations. mdpi.com These perturbations can include:

Enzyme Deficiencies: Models can simulate the consequences of genetic disorders that lead to a deficiency in creatine kinase or enzymes involved in creatine synthesis. nih.govnih.gov

Changes in Substrate Availability: The effects of creatine supplementation or depletion on the broader metabolic network can be explored. researchgate.net

Pathological Conditions: The role of altered creatine metabolism in various diseases, such as myopathies or neurodegenerative disorders, can be investigated. nih.gov

For instance, studies have examined how metabolic decompensation in organic acidurias leads to increased urinary excretion of creatine, potentially reflecting an underlying defect in energy metabolism or disruption of creatine transport. nih.gov Predictive simulations can help generate hypotheses about the mechanisms behind such observations and identify potential therapeutic targets. mdpi.com By simulating perturbations, these models serve as powerful tools for understanding genotype-phenotype relationships in the context of human metabolism. mdpi.com

Computational Simulations of Molecular Dynamics of Creatine Kinase Complexes

MD simulations have been employed to investigate:

Enzyme-Substrate Interactions: The precise way phosphocreatine and ADP bind to the active site of creatine kinase can be modeled, revealing the key amino acid residues involved in catalysis.

Conformational Changes: The structural changes that creatine kinase undergoes upon substrate binding or as part of its catalytic cycle can be visualized.

Protein-Protein and Protein-Membrane Interactions: A significant area of research is the interaction between mitochondrial creatine kinase (MtCK) and components of the mitochondrial membranes, such as the adenine (B156593) nucleotide translocase (ANT) and the voltage-dependent anion channel (VDAC). nih.govnih.gov Coarse-grained MD simulations, which simplify the representation of atoms to study larger systems over longer timescales, have been used to model the interaction between MtCK and ANT on a patch of the mitochondrial inner membrane. nih.gov These simulations help to elucidate the mechanism of functional coupling, where the close proximity of these proteins facilitates the direct channeling of ATP from ANT to MtCK for phosphocreatine synthesis. nih.gov

Applications of Phosphocreatine Sodium Salt Hexahydrate in in Vitro and Ex Vivo Research Models

Maintenance and Preservation in Isolated Organ Perfusion Studies

Isolated organ perfusion systems allow for the study of organ function and metabolism in a controlled environment, free from systemic influences. In these models, maintaining tissue viability and energetic stability is paramount. Phosphocreatine (B42189) is often included in perfusion solutions to provide a readily available source of high-energy phosphate (B84403), thereby preserving organ function and metabolic homeostasis.

The Langendorff-perfused isolated heart is a classic ex vivo model used to study cardiac physiology, pharmacology, and the effects of ischemia-reperfusion (I/R) injury. In this system, the heart is retrogradely perfused through the aorta with a crystalloid buffer. The addition of phosphocreatine to the perfusate has been shown to be cardioprotective.

Research has demonstrated that exogenous phosphocreatine helps to preserve myocardial high-energy phosphate levels, which are rapidly depleted during ischemia. cdnsciencepub.comahajournals.org This depletion of adenosine (B11128) triphosphate (ATP) and phosphocreatine is a key factor in the development of contractile dysfunction and cell death. ahajournals.orgnih.gov Studies using isolated rat hearts subjected to I/R injury have shown that perfusion with phosphocreatine can improve the recovery of cardiac function, including contractility and heart rate, and reduce oxidative stress. cdnsciencepub.comnih.gov For instance, a study examining different timings of phosphocreatine administration found that its application before, during, or after ischemia was associated with significant preservation of cardiac contractility. cdnsciencepub.com Another investigation showed that phosphocreatine treatment in an isolated heart model improved coronary blood flow and reduced the levels of malondialdehyde (MDA), a marker of oxidative stress. nih.gov

The protective effects are attributed to phosphocreatine's role as an energy buffer, which helps to rapidly regenerate ATP at sites of utilization, thus maintaining cellular integrity and function during metabolic stress. nih.govnih.gov

Table 1: Effects of Phosphocreatine in Isolated Cardiac Perfusion Models

| Research Model | Key Findings | Reference |

|---|---|---|

| Isolated rat hearts (Langendorff) with I/R injury | Phosphocreatine perfusion (0.5 mmol/L) before, during, or after ischemia preserved cardiac contractility and reduced prooxidative markers. | cdnsciencepub.com |

| Isolated rat hearts (Langendorff) with I/R injury | Phosphocreatine perfusion (10 mmol/L) improved coronary blood flow, reduced MDA content, and restored the expression of the gap junction protein Cx43. | nih.gov |

| Isolated rabbit ventricular septum with acute ischemia | Administration of phosphocreatine disodium (B8443419) salt improved excitation conduction through the ischemized myocardium. | nih.gov |

| Failing rat hearts (post-myocardial infarction) | Chronic depletion of myocardial phosphocreatine led to a reduction in ATP content and increased mortality, highlighting its essential role in maintaining ATP homeostasis. | nih.gov |

Isolated brain slices, particularly from the hippocampus, are a fundamental in vitro model for neurophysiological and neuropathological research. These slices maintain the complex synaptic circuitry of the brain region, allowing for the study of neuronal activity, synaptic plasticity, and responses to injury. A major challenge in working with brain slices is maintaining their viability and energetic state, as they are highly susceptible to hypoxic and ischemic damage.

Phosphocreatine plays a crucial role in the energy metabolism of neurons. nih.gov Research has shown that pretreating in vitro rat hippocampal slices with creatine (B1669601), the precursor to phosphocreatine, increases the neuronal store of phosphocreatine. This elevation enhances the tissue's resistance to anoxic or ischemic damage by delaying anoxic depolarization and preventing the irreversible loss of evoked potentials following transient anoxia. nih.gov While direct application of phosphocreatine to brain slices has been reported to be ineffective at increasing intracellular stores due to its inability to cross cell membranes, its precursor, creatine, effectively boosts intracellular phosphocreatine levels. researchgate.net The maintenance of energy metabolism, supported by the phosphocreatine system, is critical for preserving neuronal function and structure in these ex vivo models. nih.govresearchgate.net

Role in Advanced Cell Culture Systems

Cell culture is a cornerstone of modern biological research. The inclusion of phosphocreatine sodium salt hexahydrate in culture media can be beneficial, particularly for cells with high energy turnover or in studies designed to probe cellular metabolism.

Phosphocreatine acts as a temporal energy buffer, ensuring the rapid regeneration of ATP from adenosine diphosphate (B83284) (ADP) via the creatine kinase reaction. nih.govnih.gov This system is crucial for maintaining a high ATP/ADP ratio, which is essential for cell viability and function. nih.gov In cell culture models, particularly those involving primary cells like astrocytes, the phosphocreatine system is a key component of cellular energy homeostasis. nih.gov Studies on cultured astrocytes have demonstrated that a decline in cellular phosphocreatine levels consistently precedes a drop in ATP content when cellular energy production is compromised, highlighting its role as a rapidly mobilizable energy reserve. nih.gov

The addition of phosphocreatine to cell-free protein synthesis (CFPS) systems, which are used for producing proteins in vitro, has also been identified as a critical component for optimizing protein yield. mdpi.com This underscores its fundamental role in powering complex biochemical processes that require a sustained energy supply.

Table 2: Bioenergetic Parameters in Cultured Primary Astrocytes

| Parameter | Average Specific Cellular Content (nmol/mg protein) | Reference |

|---|---|---|

| ATP | 36.0 ± 6.4 | nih.gov |

| ADP | 2.9 ± 2.1 | nih.gov |

| AMP | 1.7 ± 2.1 | nih.gov |

| Phosphocreatine (CrP) | 25.9 ± 10.8 | nih.gov |

| Calculated Ratio | Value | Reference |

| Adenylate Energy Charge (AEC) | 0.92 ± 0.04 | nih.gov |

| CrP/ATP Ratio | 0.74 ± 0.28 | nih.gov |

Phosphocreatine metabolism is not just a passive energy reservoir; it actively influences metabolic signaling pathways. In cultured adipocytes, the phosphocreatine/creatine system has been shown to link cellular energy status with inflammatory responses. nih.gov Research using human in vitro differentiated adipocytes demonstrated that perturbing phosphocreatine metabolism alters adenosine monophosphate-activated protein kinase (AMPK) activity and promotes a pro-inflammatory profile, including the increased production of the chemokine CCL2. nih.govresearchgate.net Supplementing these cells with phosphocreatine was found to directly increase CCL2 expression, suggesting a direct role in modulating adipocyte inflammatory signaling. nih.gov

In cardiomyocytes, the phosphocreatine system is central to energy transport and utilization. nih.govnih.gov While an adequate level of phosphocreatine is essential for normal function, studies using transgenic mouse models have revealed that forcing supranormal concentrations of myocardial creatine and phosphocreatine by overexpressing the creatine transporter leads to cardiac hypertrophy and heart failure. ahajournals.org This indicates that the tight regulation of the phosphocreatine pool is critical, and its disruption, even in the direction of excess, has deleterious consequences for cardiomyocyte homeostasis.

Three-dimensional (3D) cell culture models, including spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cultures by better mimicking the complex cell-cell and cell-matrix interactions of native tissues. youtube.com These advanced models are increasingly used to study development, disease, and metabolism. nih.govyoutube.com

Given the higher metabolic demand and complexity of 3D structures, maintaining energy homeostasis is a critical consideration. The principles of using phosphocreatine as an energy supplement apply equally, if not more so, to these systems. For example, in a 3D Matrigel-embedded model of pancreatic cancer, phosphocreatine supplementation was shown to accelerate cancer cell invasion, demonstrating its ability to fuel energy-intensive cellular processes in a 3D context. nih.gov As research in neural and cardiac organoids continues to advance, the use of phosphocreatine as a component in the culture medium to support energy metabolism and investigate metabolic programming during development and disease is a logical and emerging application. nih.gov

Investigation of Fundamental Physiological Processes in Non-Human Animal Models

This compound, as a provider of the key energy-buffering molecule phosphocreatine, is instrumental in non-human animal models for exploring fundamental physiological and pathophysiological processes. These models allow for detailed investigation into cellular bioenergetics in tissues with high and fluctuating energy demands, such as muscle and brain. wikipedia.org Animal studies, including those on rats and mice, have been crucial in elucidating the mechanisms by which the phosphocreatine/creatine kinase system maintains energy homeostasis and how its disruption contributes to disease.

Studies of Muscle Energetics and Function in Animal Models

The phosphocreatine (PCr) system is a primary focus in animal studies of muscle bioenergetics due to its role as a rapidly mobilizable reserve of high-energy phosphates essential for regenerating adenosine triphosphate (ATP) during intense muscle activity. wikipedia.org Research using animal models, particularly murine models, has been pivotal in understanding the consequences of altered PCr metabolism on muscle function.

Pathological conditions that lead to cardiac hypertrophy and heart failure in animal models are often characterized by a decrease in creatine and PCr concentrations. nih.gov This depletion of the high-energy phosphate reserve is thought to precede and contribute to contractile dysfunction by making the myocardium more susceptible to energy deficits. nih.gov In isolated perfused rat hearts, exogenous phosphocreatine has been shown to protect against oxidative stress, preventing decreases in aortic flow and pressure. oup.com Studies on mice with genetically altered creatine kinase (CK), the enzyme that catalyzes the reversible transfer of a phosphate group between creatine and ATP, have further detailed the system's importance. Mice lacking muscle-specific creatine kinase (M-CK) or both muscle and mitochondrial isoforms (M/MtCK-/-) exhibit significant impairments in their ability to perform burst activity and maintain energy homeostasis under high workload conditions. nih.govnih.govahajournals.org

Interactive Table 1: Research Findings on Muscle Energetics in Animal Models

| Animal Model | Research Focus | Key Findings | Citations |

|---|---|---|---|

| Rat | Oxidative Stress in Heart | Exogenous phosphocreatine reduced markers of oxidative damage (MDA levels) and prevented declines in cardiac function in isolated perfused hearts. | oup.com |

| Mouse (M/MtCK-/-) | Cardiac Energetics under High Workload | Hearts lacking both muscle and mitochondrial creatine kinase showed a 95% increase in ADP and a 3.6 kJ/mol decrease in the free energy of ATP hydrolysis under stress, indicating impaired energy buffering. | nih.govahajournals.org |